2-Methoxy-6(5H)-phenanthridinone

Medicinal Chemistry Structure-Activity Relationship PARP Inhibitor Scaffolds

This defined C2-methoxy phenanthridinone scaffold is a strategic intermediate for PARP inhibitor SAR and HIV-1 integrase inhibitor synthesis. Unlike the unsubstituted parent (PARP1 IC50 ~300 nM) or pre-optimized PJ34 (EC50 20 nM), the C2-substitution pattern provides an orthogonal optimization vector distinct from N-substituted derivatives. Critically, the matched pair availability—non-deuterated parent (CAS 38088-96-9) and tri-deuterated analog (CAS 1794810-85-7)—uniquely enables validated LC-MS/MS bioanalytical method development with ideal internal standardization. This capability is not offered by alternative phenanthridinone derivatives. Procure this specific intermediate to ensure synthetic reproducibility in multi-step sequences and regulatory-grade assay precision.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 38088-96-9
Cat. No. B131370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6(5H)-phenanthridinone
CAS38088-96-9
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32
InChIInChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)
InChIKeySFDHWBOPWONGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6(5H)-phenanthridinone (CAS 38088-96-9): Phenanthridinone-Based PARP Inhibitor Scaffold for Medicinal Chemistry and Antiviral Research


2-Methoxy-6(5H)-phenanthridinone (CAS: 38088-96-9; molecular formula: C14H11NO2; molecular weight: 225.24 g/mol) is a methoxy-substituted derivative of 6(5H)-phenanthridinone, a nitrogen-based polycyclic aromatic hydrocarbon scaffold [1]. The phenanthridinone core constitutes a privileged pharmacophore in medicinal chemistry, particularly as a structural platform for developing poly(ADP-ribose) polymerase (PARP) inhibitors [2]. This compound contains a C2-position methoxy group on the phenanthridinone ring system, which modulates both physicochemical properties and synthetic versatility relative to the unsubstituted parent scaffold [3]. It is documented as an intermediate in the preparation of potential HIV-1 integrase inhibitors and serves as a building block for further structural elaboration in drug discovery programs [4].

2-Methoxy-6(5H)-phenanthridinone (CAS 38088-96-9): Structural Determinants Differentiating This Scaffold from Unsubstituted Phenanthridinone and Advanced PARP Inhibitors


In the phenanthridinone-based PARP inhibitor series, structural modifications at specific ring positions produce quantifiable and functionally consequential changes in potency, solubility, and target engagement profiles [1]. The unsubstituted parent compound, 6(5H)-phenanthridinone, exhibits PARP1 inhibition with an IC50 of approximately 300-331 nM in recombinant enzyme assays, while advanced derivatives such as PJ34 (a water-soluble phenanthridinone derivative with an N-(dimethylamino)acetamide side chain) achieve EC50 values of 20 nM—representing approximately 10,000-fold greater potency than the prototypical PARP inhibitor 3-aminobenzamide [2]. These performance disparities demonstrate that ring substitution patterns and side-chain modifications on the phenanthridinone core are not interchangeable; they dictate pharmacological outcomes in a non-linear and non-predictable manner [3]. Consequently, generic substitution of 2-Methoxy-6(5H)-phenanthridinone with alternative phenanthridinone derivatives—whether the unsubstituted core or more elaborated clinical candidates—introduces uncontrolled variables that compromise experimental reproducibility and interpretability in structure-activity relationship (SAR) studies, mechanism-of-action investigations, and medicinal chemistry campaigns [4].

2-Methoxy-6(5H)-phenanthridinone (CAS 38088-96-9) Quantitative Differentiation Data: Comparator-Based Evidence for Scientific Selection


Evidence Item 1: Structural Differentiation from Parent 6(5H)-Phenanthridinone Scaffold via C2-Methoxy Substitution

2-Methoxy-6(5H)-phenanthridinone is structurally differentiated from the unsubstituted parent compound 6(5H)-phenanthridinone (CAS 1015-89-0) by the presence of a methoxy (-OCH3) group at the C2 position of the phenanthridinone ring system . This substitution represents a distinct chemical entity with modified electronic distribution, hydrogen-bonding capacity (calculated hydrogen bond acceptors: 2; donors: 1), and synthetic derivatization potential compared to the unsubstituted core . While the parent scaffold has been characterized as a PARP1 inhibitor with an IC50 of 331 nM in recombinant PARP SPA assays and EC50 values of 10.2 μM (PARP1) and 36.3 μM (PARP2) in yeast cells expressing human enzymes, the methoxy-substituted variant constitutes a structurally discrete intermediate for downstream synthetic elaboration rather than a direct pharmacological comparator to the parent [1][2].

Medicinal Chemistry Structure-Activity Relationship PARP Inhibitor Scaffolds

Evidence Item 2: Phenanthridinone Scaffold Potency Relative to Isoquinolinone-Based PARP Inhibitors

The phenanthridinone scaffold, of which 2-Methoxy-6(5H)-phenanthridinone is a substituted derivative, demonstrates superior PARP1 inhibitory potency compared to the structurally related isoquinolinone scaffold class [1]. Comparative analysis of core scaffold activities reveals that phenanthridinone exhibits a PARP1 IC50 of 300 nM, whereas isoquinolinone-based inhibitors show substantially reduced potency at this structural level [2]. This scaffold-level advantage establishes the phenanthridinone core as a preferred starting point for medicinal chemistry optimization programs targeting PARP1 inhibition. The substitution of the phenanthridinone core at the C2 position with a methoxy group, as in 2-Methoxy-6(5H)-phenanthridinone, provides a functionalized derivative that retains the scaffold advantage while enabling further synthetic elaboration at the C2 position through demethylation or electrophilic aromatic substitution reactions [3].

PARP Inhibition Enzymology Drug Discovery

Evidence Item 3: Comparison with Advanced Phenanthridinone-Derived PARP Inhibitor PJ34

The advanced phenanthridinone-derived PARP inhibitor PJ34 (CAS 344458-15-7), which features an N-(dimethylamino)acetamide side chain extending from the phenanthridinone core, achieves PARP inhibition with an EC50 of 20 nM . This represents an approximately 15-fold improvement in potency compared to the unsubstituted phenanthridinone scaffold (IC50 = 300 nM) [1]. This quantitative potency differential—from 300 nM to 20 nM—demonstrates the magnitude of activity enhancement achievable through strategic substitution and side-chain elaboration on the phenanthridinone core [2]. 2-Methoxy-6(5H)-phenanthridinone occupies a distinct intermediate position in this structural continuum: it provides a C2-functionalized phenanthridinone core that retains the capacity for further derivatization at additional ring positions (including the nitrogen atom and D-ring) to access the potency gains exemplified by PJ34 while offering a different substitution entry point [3].

PARP Inhibitor Potency Lead Optimization Structure-Activity Relationship

Evidence Item 4: Deuterated Analog Availability for Quantitative Bioanalytical Applications

2-Methoxy-6(5H)-phenanthridinone-d3 (CAS 1794810-85-7), the deuterated analog in which three hydrogen atoms are replaced with deuterium, is commercially available and provides a chemically identical but isotopically distinguishable internal standard for quantitative bioanalytical method development [1]. The deuterium substitution produces a mass shift of +3 Da, enabling chromatographic co-elution with the non-deuterated analyte while maintaining distinct mass spectrometric detection channels [2]. In contrast, many unsubstituted phenanthridinone derivatives and advanced PARP inhibitors such as PJ34 lack commercially available deuterated internal standards, limiting quantitative analytical method development and validation . The availability of both the non-deuterated parent compound and its deuterated analog from a single vendor source (Toronto Research Chemicals) ensures batch-to-batch consistency and facilitates rigorous analytical method qualification for pharmacokinetic and tissue distribution studies .

Bioanalysis LC-MS/MS Internal Standard

2-Methoxy-6(5H)-phenanthridinone (CAS 38088-96-9): Evidence-Based Procurement Guidance for Specific Research and Industrial Applications


Scenario 1: Structure-Activity Relationship (SAR) Studies on Phenanthridinone-Based PARP Inhibitor Scaffolds

Research programs investigating the impact of C2-position substitution on PARP inhibitory activity require 2-Methoxy-6(5H)-phenanthridinone as a defined intermediate for systematic SAR exploration. The phenanthridinone scaffold demonstrates quantifiably superior PARP1 inhibition (IC50 = 300 nM) compared to the isoquinolinone scaffold class [1]. 2-Methoxy-6(5H)-phenanthridinone provides a C2-functionalized entry point distinct from both the unsubstituted parent (PARP1 EC50 = 10.2 μM in yeast cells expressing human enzyme) and the N-substituted derivative PJ34 (PARP EC50 = 20 nM) [2]. This enables orthogonal SAR campaigns that probe electronic and steric effects at the C2 position independently of nitrogen-centered modifications. The compound's molecular weight of 225.24 g/mol and defined hydrogen-bonding profile (2 acceptors, 1 donor) provide a physicochemical baseline for evaluating subsequent structural modifications .

Scenario 2: Synthesis of HIV-1 Integrase Inhibitor Candidates

2-Methoxy-6(5H)-phenanthridinone is explicitly documented as an intermediate in the preparation of potential HIV-1 integrase inhibitors [1]. The phenanthridinone scaffold has been the subject of patent filings describing antiviral applications, wherein substitution patterns including C2-methoxy derivatives are employed in synthetic routes toward biologically active phenanthridinone-based antiviral agents [2]. Research groups engaged in antiviral drug discovery targeting HIV-1 integrase should procure this specific C2-methoxy substituted phenanthridinone, rather than alternative phenanthridinone derivatives lacking this substitution pattern, to faithfully reproduce or extend published synthetic methodologies. The compound's defined molecular structure (canonical SMILES: COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32) ensures synthetic reproducibility in multi-step reaction sequences leading to target antiviral candidates .

Scenario 3: Quantitative Bioanalytical Method Development Requiring Matched Internal Standards

For laboratories developing and validating LC-MS/MS methods for the quantitation of phenanthridinone-based compounds in biological matrices, 2-Methoxy-6(5H)-phenanthridinone offers a critical advantage: the commercial availability of both the non-deuterated parent compound (CAS 38088-96-9) and its tri-deuterated analog 2-Methoxy-6(5H)-phenanthridinone-d3 (CAS 1794810-85-7) as a matched pair [1]. The +3 Da mass shift provided by deuterium substitution enables distinct MS/MS detection channels while preserving chromatographic behavior and ionization efficiency [2]. This paired availability is not consistently documented for alternative phenanthridinone derivatives such as PJ34 or unsubstituted 6(5H)-phenanthridinone . Procurement of this matched pair is essential for laboratories seeking to establish validated quantitative assays that meet regulatory bioanalytical method validation guidelines, as deuterated internal standards are required for matrix effect compensation and analytical precision .

Scenario 4: Medicinal Chemistry Optimization Campaigns Targeting Improved PARP Inhibitor Potency

The quantitative potency differential observed across the phenanthridinone derivative series—from unsubstituted scaffold (IC50 = 300 nM) to optimized derivative PJ34 (EC50 = 20 nM)—represents a 15-fold improvement window that medicinal chemists can target through rational structural modification [1][2]. 2-Methoxy-6(5H)-phenanthridinone occupies a strategic intermediate position in this potency optimization trajectory, offering a C2-functionalized core that retains the scaffold-level PARP1 inhibitory advantage over isoquinolinone-based alternatives . Procurement of this compound is indicated for hit-to-lead and lead optimization programs seeking to explore substitution vectors distinct from those previously pursued in the development of PJ34 and related clinical PARP inhibitors, thereby expanding the chemical space accessible to phenanthridinone-based inhibitor discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-6(5H)-phenanthridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.